N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a cyclopropylpyridine moiety, a dihydrobenzofuran ring, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Cyclopropylpyridine Synthesis: The cyclopropylpyridine moiety can be synthesized through a cyclopropanation reaction of pyridine derivatives.
Dihydrobenzofuran Formation: The dihydrobenzofuran ring can be formed via an intramolecular cyclization reaction.
Sulfonamide Introduction: The sulfonamide group is introduced through a sulfonation reaction using sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with cellular receptors to trigger signaling cascades that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide
- N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide
- N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide
Uniqueness
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of a cyclopropylpyridine moiety, a dihydrobenzofuran ring, and a sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-23(21,16-3-4-17-14(8-16)5-6-22-17)19-10-12-7-15(11-18-9-12)13-1-2-13/h3-4,7-9,11,13,19H,1-2,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRZGDSNPOLGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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